molecular formula C8H15NO3S B2991090 1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone CAS No. 2034515-88-1

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone

Cat. No.: B2991090
CAS No.: 2034515-88-1
M. Wt: 205.27
InChI Key: DQAGGMCNSOOMCX-UHFFFAOYSA-N
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Description

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone is a high-purity chemical building block designed for research and development, particularly in the field of medicinal chemistry. This compound features a pyrrolidine ring, a common scaffold in pharmaceuticals, which is functionalized with an ethylsulfonyl group and an acetyl moiety. The sulfonyl group is a versatile handle for modulating the molecule's electronic properties and metabolic stability, while the ketone offers a site for further chemical derivatization. Its primary research application is as a key synthetic intermediate in the construction of more complex, biologically active molecules. Analogs of this compound, such as those featuring a methylsulfonyl group on an azetidine ring, are utilized in the synthesis of advanced therapeutic candidates . Similarly, pyrrolidine-based structures are frequently explored in patent literature for developing new active compounds . Researchers value this reagent for its potential in creating novel small-molecule inhibitors, probes, and ligands, especially in programs targeting protein-protein interactions or enzymes where the pyrrolidine ring can contribute to binding affinity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-ethylsulfonylpyrrolidin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-3-13(11,12)9-5-4-8(6-9)7(2)10/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAGGMCNSOOMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone typically involves the reaction of pyrrolidine derivatives with ethylsulfonyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone is a chemical compound with the molecular formula C8H15NO3SC_8H_{15}NO_3S and a molecular weight of 205.27 g/mol. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with an ethanone group attached at the third position and an ethylsulfonyl group attached to the nitrogen atom. Benchchem offers this compound for chemical and biological studies.

Scientific Research Applications

This compound has several applications in scientific research.

Chemistry It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can enhance the compound’s binding affinity to certain molecular targets, while the pyrrolidine ring can contribute to the overall stability and specificity of the interaction.

Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
  • Reduction Reduction reactions can convert the ethanone group to an alcohol. Reducing agents such as sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4) are commonly used.
  • Substitution The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Properties

  • IUPAC Name: 1-(1-ethylsulfonylpyrrolidin-3-yl)ethanone
  • Molecular Formula: C8H15NO3SC_8H_{15}NO_3S
  • InChI: InChI=1S/C8H15NO3S/c1-3-13(11,12)9-5-4-8(6-9)7(2)10/h8H,3-6H2,1-2H3
  • InChI Key: DQAGGMCNSOOMCX-UHFFFAOYSA-N
  • Canonical SMILES: CCS(=O)(=O)N1CCC(C1)C(=O)C

Mechanism of Action

The mechanism of action of 1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can enhance the compound’s binding affinity to certain molecular targets, while the pyrrolidine ring can contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Groups

a) 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4)
  • Molecular Formula: C₁₅H₁₅NO₃S
  • Molecular Weight : 289.35 g/mol
  • Key Features: Contains a methylsulfonylphenyl group instead of ethylsulfonyl-pyrrolidine.
b) 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone (CAS 244641-23-4)
  • Molecular Formula: C₁₂H₂₁NO₃S₂
  • Molecular Weight : 291.43 g/mol
  • Key Features: A complex pyrrolidine derivative with dual sulfonyl and thioether groups.
c) 1-(3-Nitro-4-(1-pyrrolidinyl)phenyl)ethanone (CAS 887595-31-5)
  • Molecular Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 234.25 g/mol
  • Key Features : Nitro and pyrrolidinyl groups on the phenyl ring modulate electronic properties, enhancing electrophilicity and reactivity in biological systems .

Pharmacologically Active Analogues

a) Iloperidone Metabolites

Iloperidone, a pyrrolidinyl ethanone derivative (CAS 133454-47-4), undergoes metabolic transformations to yield compounds like 1-[4-(3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy)-3-methoxyphenyl]ethanone.

  • Key Features : The piperidine ring replaces pyrrolidine, altering dopamine D₂ and serotonin 5-HT₂A receptor affinity. Iloperidone’s metabolites exhibit reduced antipsychotic activity compared to the parent compound due to modified hydrogen-bonding capacity .
b) S-16924 ((R)-2-{1-[2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3-yl}-1-(4-fluoro-phenyl)-ethanone)
  • Key Features: This compound combines a fluorophenyl group with a pyrrolidine-ethanone scaffold. It demonstrates potent serotonin 5-HT₁A agonist activity, highlighting how substituents on the ethanone moiety can dictate receptor selectivity .

Key Research Findings

Sulfonyl Group Impact: Ethylsulfonyl and methylsulfonyl groups enhance solubility and metabolic stability compared to non-sulfonylated analogues. For example, methylsulfonyl-containing compounds (e.g., CAS 221615-75-4) show prolonged half-lives in preclinical models .

Ring System Influence: Pyrrolidine-based compounds exhibit greater conformational flexibility than piperidine or pyridine derivatives, affecting receptor binding kinetics. S-16924’s pyrrolidine-ethanone structure enables high 5-HT₁A affinity, whereas piperidine analogues favor dopamine receptors .

Metabolic Pathways: Ethylsulfonyl-pyrrolidine derivatives are prone to oxidative metabolism at the sulfur atom, forming sulfonic acid metabolites. This contrasts with phenylsulfonyl derivatives (e.g., 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone, CAS 292855-52-8), which undergo aryl hydroxylation .

Biological Activity

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C8H15NO2S
  • Molecular Weight : 189.27 g/mol

This compound features a pyrrolidine ring substituted with an ethylsulfonyl group, which is hypothesized to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Systems : Similar compounds have been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, suggesting a potential role in modulating mood and cognition.
  • Enzyme Inhibition : The ethylsulfonyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibits activity against certain bacterial strains, although specific data is limited.
Cytotoxicity Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
Neurological Effects May influence neurotransmitter levels, indicating possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity : A study conducted by Xu et al. (2023) evaluated various azetidine derivatives for their antimicrobial properties. While this compound was not the primary focus, related compounds demonstrated significant activity against Gram-positive bacteria, suggesting a similar potential for this compound .
  • Cytotoxicity Studies : Research on pyrrolidine derivatives indicated that modifications to the pyrrolidine ring could enhance cytotoxicity against cancer cell lines. For instance, derivatives with sulfonamide groups showed increased apoptosis in human cancer cells .
  • Neurological Applications : Investigations into pyrrolidine compounds have shown promise in modulating neurotransmitter systems. Studies suggest that compounds with similar structures may aid in treating conditions such as depression and anxiety by influencing serotonin and dopamine pathways .

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